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molecular formula C8H10O3 B048612 2,4-Dimethylbenzene-1,3,5-triol CAS No. 4463-02-9

2,4-Dimethylbenzene-1,3,5-triol

Cat. No. B048612
M. Wt: 154.16 g/mol
InChI Key: XIRABDOOVRWLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04636569

Procedure details

0.6 kg of phloroglucinol is dissolved in 1.4 liters of dioxan and a mixture containing 0.8 liters of N,N-dimethylformamide and 0.96 liters of phosphorus oxychloride is added slowly and with vigorous stirring. The addition of the reagent having been completed, the reaction is maintained at 40° C. for 12 hours containing the stirring and then the whole is poured over 10 kg of crushed ice.
Quantity
0.6 kg
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
reactant
Reaction Step One
Quantity
0.8 L
Type
reactant
Reaction Step Two
Quantity
0.96 L
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:9]=[C:7]([OH:8])[CH:6]=[C:4]([OH:5])[CH:3]=1)O.CN(C)[CH:12]=[O:13].P(Cl)(Cl)(Cl)=O.O1CCOC[CH2:21]1>>[OH:8][C:7]1[C:6]([CH3:21])=[C:4]([OH:5])[CH:3]=[C:12]([OH:13])[C:9]=1[CH3:1]

Inputs

Step One
Name
Quantity
0.6 kg
Type
reactant
Smiles
C1(O)=CC(O)=CC(O)=C1
Name
Quantity
1.4 L
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.8 L
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0.96 L
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
ice
Quantity
10 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added slowly and with vigorous stirring
ADDITION
Type
ADDITION
Details
The addition of the reagent
ADDITION
Type
ADDITION
Details
containing the stirring and then the whole

Outcomes

Product
Name
Type
Smiles
OC1=C(C(=CC(=C1C)O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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